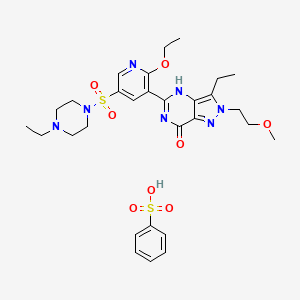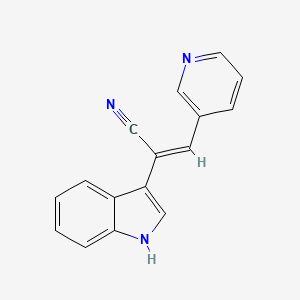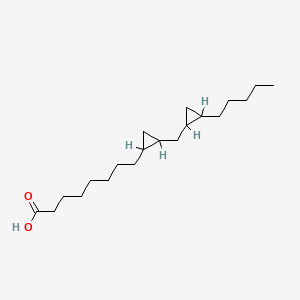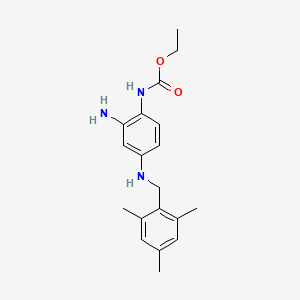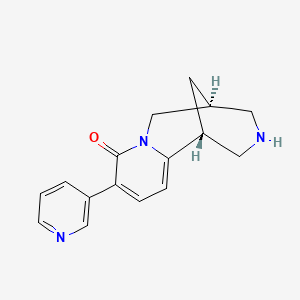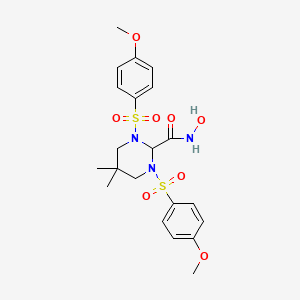
Mmp inhibitor II
Overview
Description
MMP Inhibitor II is a potent, reversible, and broad-range inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix, such as collagen, proteoglycans, laminin, elastin, and fibronectin . This compound has shown inhibitory activity against several MMPs, including MMP-1, MMP-3, MMP-7, and MMP-9 .
Mechanism of Action
Target of Action
Matrix Metalloproteinases (MMPs) are the primary targets of MMP Inhibitor II . MMPs are a family of at least fifteen secreted and membrane-bound zinc-endopeptidases . They play a vital role in tissue repair and remodeling by degrading all the extracellular matrix components, which enables cell migration . More specifically, MMP-1, MMP-3, MMP-7, and MMP-9 are the main targets of this compound .
Mode of Action
This compound is a potent, reversible, and broad-range inhibitor of MMPs . It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteinases, thereby preventing the degradation of the basement membrane by these proteases . This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels .
Biochemical Pathways
MMPs are involved in various biological processes such as cell transformation and carcinogenesis . They can degrade a wide range of proteins in the extracellular matrix (ECM), facilitating tumor invasion and metastasis . This compound, by inhibiting the activity of MMPs, can disrupt these processes and prevent the abnormal degradation of the ECM .
Result of Action
The inhibition of MMPs by this compound can lead to a reduction in tumor progression, invasion, and metastasis . It can also disrupt critical pathways involved in tumor growth and cell invasion . Therefore, this compound has the potential to be used as a therapeutic agent in the treatment of various diseases, including cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the ECM can affect the binding of the inhibitor to its targets . Additionally, the physiological state of the patient, such as the presence of other diseases or the use of other medications, can also impact the efficacy and stability of the inhibitor.
Biochemical Analysis
Biochemical Properties
Mmp inhibitor II functions by binding to the active sites of Mmp-2 and Mmp-9, thereby preventing their enzymatic activity. This inhibition is crucial in regulating the breakdown of extracellular matrix components, which is vital for maintaining tissue integrity. This compound interacts with zinc ions present in the active sites of these enzymes, forming a stable complex that inhibits their proteolytic activity .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. By inhibiting Mmp-2 and Mmp-9, it prevents the degradation of extracellular matrix components, thereby influencing cell migration, invasion, and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer cells. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of Mmp-2 and Mmp-9. This binding is facilitated by the interaction with zinc ions, which are essential for the catalytic activity of these enzymes. By forming a stable complex with the zinc ions, this compound effectively inhibits the proteolytic activity of Mmp-2 and Mmp-9, preventing the degradation of extracellular matrix components and thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory activity over extended periods. Degradation of the inhibitor can lead to a reduction in its effectiveness, highlighting the importance of optimizing storage and handling conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Mmp-2 and Mmp-9 activity, leading to reduced tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including potential off-target effects on other metalloproteinases. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of extracellular matrix degradation. By inhibiting Mmp-2 and Mmp-9, this compound affects the turnover of extracellular matrix components, influencing tissue remodeling and repair processes. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can influence its effectiveness in inhibiting Mmp-2 and Mmp-9 activity, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interaction with Mmp-2 and Mmp-9, as well as its overall inhibitory activity. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMP Inhibitor II involves the preparation of a biphenylsulfonamido-hydroxamate compound. The synthetic route typically includes the following steps:
Formation of Biphenyl Sulfonamide: The reaction of biphenyl sulfonyl chloride with an amine to form biphenyl sulfonamide.
Hydroxamate Formation: The reaction of biphenyl sulfonamide with hydroxylamine to form the hydroxamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
MMP Inhibitor II undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The biphenyl sulfonamide moiety can be reduced to form different derivatives.
Substitution: The biphenyl sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized hydroxamates, reduced biphenyl derivatives, and substituted biphenyl sulfonamides .
Scientific Research Applications
MMP Inhibitor II has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
MMP-2 Inhibitor II: An oxirane p-sulfonamido analog of SB-3CT, selective for MMP-2.
MMP-2/MMP-9 Inhibitor II: A biphenylsulfonamido-hydroxamate compound targeting MMP-2 and MMP-9.
Marimastat: A broad-spectrum MMP inhibitor used in clinical trials.
Uniqueness
MMP Inhibitor II is unique due to its broad-range inhibitory activity against multiple MMPs, including MMP-1, MMP-3, MMP-7, and MMP-9 . This broad-spectrum activity makes it a valuable tool for studying the role of MMPs in various physiological and pathological processes .
Properties
IUPAC Name |
N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWSPNUKWMZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174336 | |
| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203915-59-7 | |
| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





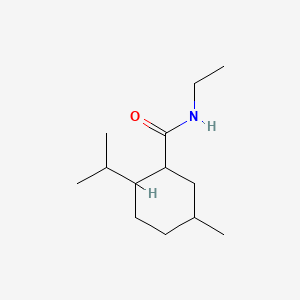
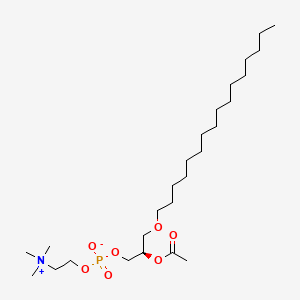


![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
